

Review of BAY38-7690 and related compounds

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Compound of Interest			
Compound Name:	BAY38-7690		
Cat. No.:	B15566139		Get Quote

An In-Depth Technical Guide to GPR119 Agonists for Metabolic Disease Research

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GPR119 agonists, a promising class of therapeutic agents for the treatment of type 2 diabetes and related metabolic disorders. Due to the limited publicly available information on the specific compound **BAY38-7690**, this paper will focus on the broader class of GPR119 agonists, with a particular emphasis on pyrimidine-based compounds, to provide a thorough understanding of their mechanism of action, pharmacological effects, and the experimental methodologies used for their evaluation.

Introduction to GPR119

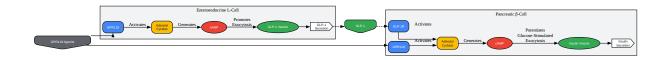
G protein-coupled receptor 119 (GPR119) is a class A rhodopsin-like GPCR predominantly expressed in pancreatic β -cells and enteroendocrine L-cells of the gastrointestinal tract.[1][2] Activation of GPR119 has been shown to stimulate glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] This dual mechanism of action makes GPR119 an attractive therapeutic target for the management of type 2 diabetes, with the potential for a lower risk of hypoglycemia compared to other insulin secretagogues.[5][6]

Mechanism of Action

GPR119 is coupled to the G α s protein subunit. Upon agonist binding, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[7][8] In pancreatic β -



cells, elevated cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP promotes the secretion of GLP-1.[3][9] GLP-1, in turn, further potentiates insulin release from β -cells in a glucose-dependent manner, inhibits glucagon secretion, slows gastric emptying, and promotes satiety.[4]



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Caption: GPR119 Agonist Signaling Pathway. (Max Width: 760px)

Quantitative Data for Representative GPR119 Agonists

While specific data for **BAY38-7690** is not publicly available, the following tables summarize the in vitro potency of several other pyrimidine-based and related GPR119 agonists.

Table 1: In Vitro Potency of Pyrimidine-Based GPR119 Agonists



Compound	EC50 (nM) for human GPR119	Reference
AS1269574	2500	[10]
Compound 15a	2.2	[11]
Compound 21e	8.1	[11]
Compound 26	- (Good Potency)	[12]
GSK1104252A (3)	- (Potent and Selective)	[13]

Table 2: In Vitro Potency of Other Notable GPR119 Agonists

Compound	EC50 (nM) for human GPR119	Reference	
GSK1292263	158 (pEC50 = 6.8)	[14]	
ZY-G19 (13c)	- (Potent)	[5]	
Compound 28	8.7	[15]	
AR231453	56	[16]	

Experimental Protocols

This section details the methodologies for key experiments used to characterize GPR119 agonists.

In Vitro cAMP Assay

This assay measures the ability of a compound to stimulate cAMP production in cells expressing the GPR119 receptor.

Protocol:

 Cell Culture: HEK293 cells are transiently or stably transfected with a vector expressing human GPR119.

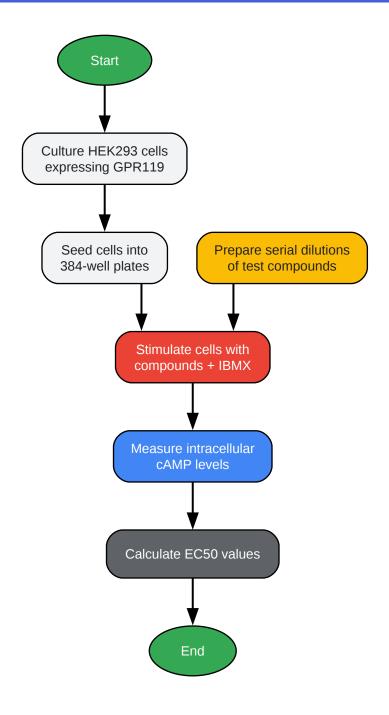
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- Cell Plating: Cells are seeded into 384-well plates and incubated overnight.
- Compound Preparation: Test compounds are serially diluted in an appropriate buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
- Cell Stimulation: The culture medium is removed, and the compound dilutions are added to the cells. The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.
- cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available assay kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
- Data Analysis: The EC50 value, representing the concentration of the agonist that gives halfmaximal response, is calculated from the dose-response curve.





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Caption: Workflow for an in vitro cAMP Assay. (Max Width: 760px)

In Vitro GLP-1 Secretion Assay

This assay determines the effect of a compound on GLP-1 secretion from enteroendocrine L-cells.

Protocol:



- Cell Culture: A suitable L-cell model, such as the murine GLUTag or human NCI-H716 cell line, is used. Cells are cultured to confluence in multi-well plates.
- Pre-incubation: Cells are washed and pre-incubated in a buffer with low glucose concentration.
- Stimulation: The pre-incubation buffer is replaced with a buffer containing the test compound at various concentrations, with or without a glucose stimulant.
- Supernatant Collection: After a defined incubation period (e.g., 2 hours), the supernatant is collected.
- GLP-1 Measurement: The concentration of secreted GLP-1 in the supernatant is measured using a specific ELISA kit.[9]
- Data Analysis: The results are expressed as fold-increase in GLP-1 secretion over the basal (vehicle-treated) level.

In Vitro Insulin Secretion Assay

This assay evaluates the ability of a compound to potentiate glucose-stimulated insulin secretion from pancreatic islets.

Protocol:

- Islet Isolation: Pancreatic islets are isolated from mice or rats by collagenase digestion.
- Islet Culture: Isolated islets are cultured overnight to allow for recovery.
- Pre-incubation: Islets are pre-incubated in a buffer with a low glucose concentration (e.g., 2.8 mM).
- Stimulation: Islets are then incubated with the test compound in the presence of both low and high glucose concentrations (e.g., 2.8 mM and 16.7 mM).
- Supernatant Collection: After the incubation period, the supernatant is collected.



- Insulin Measurement: The amount of secreted insulin in the supernatant is quantified by radioimmunoassay (RIA) or ELISA.
- Data Analysis: Insulin secretion in the presence of the compound is compared to the vehicle control at both low and high glucose levels.

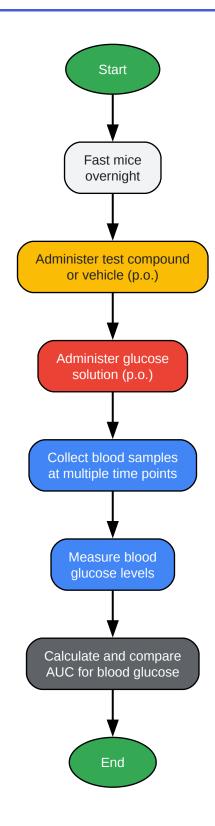
In Vivo Oral Glucose Tolerance Test (oGTT)

The oGTT is a standard in vivo model to assess the effect of a compound on glucose homeostasis.

Protocol:

- Animal Model: Male C57BL/6 mice are commonly used.
- Acclimatization and Fasting: Mice are acclimatized and then fasted overnight (e.g., 16 hours)
 with free access to water.
- Compound Administration: The test compound or vehicle is administered orally (p.o.) via gavage.
- Glucose Challenge: After a specific time (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.
- Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
- Glucose Measurement: Blood glucose levels are measured using a glucometer.
- Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the compound-treated and vehicle-treated groups. A significant reduction in the AUC indicates improved glucose tolerance.[11][17]





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Caption: Workflow for an in vivo Oral Glucose Tolerance Test. (Max Width: 760px)

Conclusion



GPR119 agonists represent a promising therapeutic strategy for type 2 diabetes by virtue of their dual action on insulin and GLP-1 secretion. While the specific compound **BAY38-7690** remains elusive in the public domain, the extensive research on other GPR119 agonists, particularly those with a pyrimidine core, provides a solid framework for understanding their pharmacology and for the continued development of novel compounds in this class. The experimental protocols detailed in this guide are fundamental to the characterization of these agents and will be instrumental in advancing new candidates toward clinical development.

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